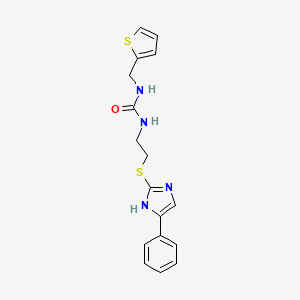

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTU, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Novel urea derivatives, such as 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(thiophen-2-ylmethyl)urea, have been explored for their unique chemical properties and potential applications. The synthesis and characterization of these compounds often involve chemoselective reactions, where NH-acid functions add to triple bonds in a controlled manner, leading to products with potential for further functionalization. For example, certain urea derivatives have been synthesized through reactions involving acetylenic esters and phosphine functions, leading to products with interesting lactonization properties when heated in the presence of a base (Afshar & Islami, 2009).

Catalysis and Chemical Transformations

Urea derivatives demonstrate significant potential as catalysts and intermediates in various chemical transformations. For instance, gold(I) N-heterocyclic carbene complexes have been shown to catalyze the hydroamination of N-alkenyl ureas, leading to the formation of nitrogen heterocycles at room temperature (Bender & Widenhoefer, 2006). These transformations are critical for synthesizing complex organic compounds with applications in medicinal chemistry and material science.

Antiacetylcholinesterase Activity

Some urea derivatives have been synthesized and assessed for their potential as antiacetylcholinesterase agents. This activity is crucial for the development of therapeutic agents for neurodegenerative diseases, such as Alzheimer's. The design of these compounds often involves optimizing the spacer length between pharmacophoric moieties to enhance interaction with the enzyme's hydrophobic binding sites, demonstrating the importance of structural flexibility and optimization in medicinal chemistry (Vidaluc et al., 1995).

Protease Inhibition

The role of cyclic ureas and thioureas as protease inhibitors, especially in the context of HIV research, highlights another critical area of scientific research. These compounds' ability to inhibit the protease enzyme plays a vital role in developing therapeutic agents against HIV, showcasing the impact of urea derivatives on public health and pharmaceutical development (Kim, Lee, & Kim, 2010).

Cytokinin-like Activity and Plant Growth

Urea derivatives have also been explored for their cytokinin-like activity, significantly impacting plant biology and agriculture. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and thidiazuron (TDZ) have been extensively used in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation. This research area provides valuable insights into how synthetic compounds can mimic natural plant hormones to enhance growth and development processes (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c22-16(19-11-14-7-4-9-23-14)18-8-10-24-17-20-12-15(21-17)13-5-2-1-3-6-13/h1-7,9,12H,8,10-11H2,(H,20,21)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKDICAHVJVOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorobenzamide](/img/structure/B2828732.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2828733.png)

![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine](/img/structure/B2828737.png)

![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2828743.png)

![2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2828746.png)

![2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2828747.png)